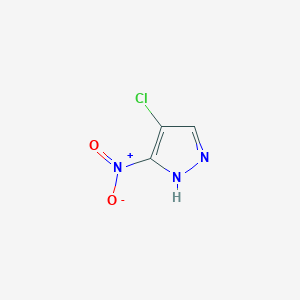

4-Chloro-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSYKRYVQOBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343488 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400752-98-9 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes for 4 Chloro 3 Nitro 1h Pyrazole

Established Synthetic Pathways towards 4-Chloro-3-nitro-1H-pyrazole

The construction of the this compound scaffold can be achieved through various routes, broadly categorized into multi-step sequences and one-pot reactions. These methods typically involve either the sequential functionalization of a pre-formed pyrazole (B372694) ring or the cyclization of appropriately substituted acyclic precursors. smolecule.com

Multi-step Synthetic Approaches and Reaction Sequences

Multi-step synthesis provides a controlled, albeit longer, route to the target molecule, allowing for the isolation and purification of intermediates. A highly plausible and regiochemically controlled pathway involves the initial nitration of pyrazole followed by a subsequent chlorination step.

One established method begins with the synthesis of 3-nitropyrazole. This is often achieved through the thermal rearrangement of N-nitropyrazole, which can be prepared by the nitration of pyrazole. acs.orgchemicalbook.com The rearrangement conditions are critical for regioselectivity; heating N-nitropyrazole in an organic solvent like benzonitrile (B105546) typically yields 3-nitropyrazole. chemicalbook.com The subsequent step is the chlorination of 3-nitropyrazole. Research has shown that 3-nitropyrazole can be effectively chlorinated at the 4-position to yield the desired product. researchgate.net This regioselectivity is governed by the electronic properties of the pyrazole ring, where the nitro group at the C-3 position directs the incoming electrophilic chlorine to the C-4 position.

An alternative multi-step approach involves building the pyrazole ring from acyclic precursors that already contain a nitro group. This can involve the condensation reaction between a hydrazine (B178648) and a nitro-functionalized 1,3-dicarbonyl compound or its synthetic equivalent.

One-Pot Condensation and Cyclization Reactions

One-pot syntheses, including multicomponent reactions (MCRs), offer an efficient and streamlined alternative by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net While specific one-pot syntheses for this compound are not extensively documented, the general principles are well-established for related pyrazole structures. researchgate.netnih.gov

A general one-pot strategy could involve the reaction of a hydrazine, a carbonyl compound, and a suitable three-carbon component bearing the required chloro and nitro functionalities or their precursors. For instance, the cyclocondensation of hydrazines with α,β-unsaturated ketones or β-enaminones is a conventional method for pyrazole synthesis. researchgate.net Adapting this to a one-pot MCR for the target compound would require a carefully designed chlorinated and nitrated three-carbon synthon. Such reactions are often catalyzed and can be performed in various media, sometimes under green conditions like in aqueous solutions or solvent-free systems. thieme-connect.comtandfonline.com

Precursor Chemistry and Reactant Optimization

A primary consideration is whether to start with a pre-formed pyrazole ring or to construct the ring from acyclic precursors.

Pyrazole-based Precursors : The most direct precursors are substituted pyrazoles like 3-nitropyrazole or 4-chloropyrazole. As discussed, 3-nitropyrazole is a promising precursor for subsequent chlorination. researchgate.net Conversely, starting with 4-chloropyrazole presents significant challenges. Direct nitration of 4-chloropyrazole is difficult; studies have shown that under certain strong nitrating conditions (e.g., nitric acid and oleum), 4-chloropyrazoles may fail to react, while under other conditions (e.g., a mixture of nitric and sulfuric acid), the reaction can lead to the formation of 4-chloro-3,5-dinitropyrazole. scispace.comresearchgate.net Achieving selective mono-nitration at the C-3 position is therefore a significant hurdle, making this route less favorable without extensive optimization.

Acyclic Precursors : Building the ring from acyclic synthons offers an alternative that can embed the desired regiochemistry from the start. For example, using precursors like 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or polyhalogenated nitrobutadienes allows for the strategic placement of functional groups that will become the C-3 nitro and C-4 chloro substituents upon cyclization with hydrazine. e-bookshelf.de

The optimization of reactants involves carefully controlling molar ratios, reaction times, and temperatures to maximize the yield of the desired product and minimize side reactions, such as the formation of isomers or di-nitrated products. researchgate.net

Regioselective Synthesis Strategies for Nitro-Chloropyrazole Isomers

Achieving the specific 4-chloro-3-nitro substitution pattern is the most critical challenge, as multiple other isomers are possible, such as 3-chloro-4-nitropyrazole and 5-chloro-4-nitropyrazole.

The key to regioselectivity lies in the order of the substitution reactions and the choice of precursors and reagents.

Nitration then Chlorination : This is arguably the most reliable strategy for obtaining the desired isomer. The synthesis of 3-nitropyrazole via the thermal rearrangement of N-nitropyrazole is a regioselective process. acs.org The subsequent electrophilic chlorination of 3-nitropyrazole is directed to the 4-position. The electron-withdrawing nitro group at C-3 deactivates the adjacent C-4 and C-5 positions, but the deactivation at C-5 is more pronounced, favoring substitution at C-4.

Chlorination then Nitration : As noted, this route is problematic. Nitration of 4-chloropyrazole is not straightforward. The chlorine at C-4 deactivates the ring, and if nitration does occur, it can lead to a mixture of isomers or the more stable 4-chloro-3,5-dinitropyrazole. scispace.comresearchgate.net

Cyclization Strategies : Building the ring from specifically designed acyclic precursors can provide excellent regiochemical control. For instance, the reaction of a hydrazine with a β-keto ester that has been previously chlorinated and nitrated in the appropriate positions would directly yield the desired pyrazole isomer upon cyclization.

The table below summarizes the regiochemical outcomes of different synthetic approaches.

| Starting Material | Key Transformation | Primary Product(s) | Regiochemical Outcome | Reference(s) |

| Pyrazole | 1. Nitration (to N-nitro) 2. Thermal Rearrangement | 3-Nitropyrazole | Selective for 3-nitro isomer | acs.org |

| 3-Nitropyrazole | Electrophilic Chlorination | This compound | Selective for 4-chloro substitution | researchgate.net |

| 4-Chloropyrazole | Nitration (HNO₃/H₂SO₄) | 4-Chloro-3,5-dinitropyrazole | Leads to dinitration, not selective mono-nitration | researchgate.net |

| 5-Chloropyrazole | Nitration (HNO₃/oleum) | 5-Chloro-4-nitropyrazole | Yields the 5-chloro-4-nitro isomer | scispace.com |

Industrial Scale-Up Considerations and Production Methods

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is efficient, safe, and cost-effective. google.com

Key considerations for scale-up include:

Process Optimization : Reaction conditions such as temperature, pressure, and reaction time must be finely tuned. For instance, exothermic nitration reactions require robust thermal management to prevent runaway reactions. vulcanchem.com

Reagent Selection : On a large scale, the cost, availability, and safety of reagents are paramount.

Purification : Methods like column chromatography, which are common in the lab, are often impractical for large-scale production. Industrial purification typically relies on techniques like recrystallization, distillation, or extraction.

Technology : Modern industrial chemical production increasingly employs advanced technologies like continuous flow reactors. vulcanchem.com Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved consistency, and the potential for automation. mdpi.comgoogle.com This can lead to higher yields and purity. vulcanchem.com

The table below outlines common challenges and potential solutions for the industrial production of substituted pyrazoles.

| Challenge | Potential Solution(s) |

| Safety (e.g., handling of nitric/sulfuric acids, exothermic reactions) | Use of continuous flow reactors for better thermal control; implementation of automated process controls. vulcanchem.comgoogle.com |

| Reaction Efficiency and Yield | Optimization of catalyst loading, molar ratios, and residence time; use of high-efficiency mixing systems. google.com |

| Product Purity and Isolation | Development of robust recrystallization or extraction protocols; minimizing side-product formation through precise process control. google.comvulcanchem.com |

| Cost-Effectiveness | Selection of inexpensive and readily available starting materials; recycling of solvents and catalysts where feasible. google.com |

| Waste Management | Designing synthetic routes with high atom economy; implementing green chemistry principles to minimize hazardous waste streams. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly important in the synthesis of specialty chemicals like this compound.

Key green approaches applicable to pyrazole synthesis include:

Use of Greener Solvents : Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is an excellent green solvent, and many multicomponent reactions for heterocyclic synthesis have been successfully conducted in aqueous media. thieme-connect.comacs.org

Solvent-Free Reactions : Performing reactions under solvent-free conditions minimizes solvent waste and can sometimes accelerate reaction rates. tandfonline.com

Catalysis : The use of catalysts is a cornerstone of green chemistry. This includes heterogeneous catalysts that can be easily recovered and reused, or novel catalytic systems like phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) that can enable reactions under mild, solvent-free conditions. thieme-connect.comtandfonline.com

Energy Efficiency : Employing energy-efficient techniques such as microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Alternative Reagent Systems : Electrosynthesis represents a modern, green approach where chemical transformations are driven by electricity, often avoiding harsh reagents. For example, electrosynthesis has been used for the efficient chlorination of pyrazoles in aqueous solutions. evitachem.com

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 4 Chloro 3 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions of 4-Chloro-3-nitro-1H-pyrazole

The electron-deficient nature of the pyrazole (B372694) ring, enhanced by the chloro and nitro substituents, makes it susceptible to nucleophilic attack. This reactivity is most pronounced at the carbon atoms bearing the halogen and nitro groups, and also at the ring nitrogen atoms.

Reactivity at the Chloro Position and Halogen Displacement

The chlorine atom at the C4 position of the pyrazole ring is activated towards nucleophilic aromatic substitution. This reactivity is a consequence of the strong electron-withdrawing effect of the adjacent nitro group at C3 and the pyrazole ring itself. Studies on analogous compounds, such as 4-chloro-3,5-dinitropyrazole, have demonstrated that nucleophilic substitution proceeds readily and exclusively at the C4 position, displacing the chloride ion. aun.edu.eg This high reactivity allows for the introduction of a wide range of functional groups.

The displacement of the chloro group has been achieved with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. For instance, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) leads to the facile replacement of the chlorine atom to form the corresponding azido (B1232118) derivative. evitachem.com Similarly, 4-chloro-3,5-dinitropyrazole reacts with dimethylformamide (DMF) at elevated temperatures, where DMF acts as a nucleophile to yield N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine. researchgate.netbohrium.com These examples underscore the utility of the chloro group as a versatile leaving group for the synthesis of diverse 4-substituted pyrazole derivatives.

| Reactant | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|

| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium azide (NaN3) | - | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | evitachem.com |

| 4-Chloro-3,5-dinitropyrazole | Dimethylformamide (DMF) | 100°C, 4 h | N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | researchgate.netbohrium.com |

| 4-Chloro-3,5-dinitropyrazole | Anionic S-/O-nucleophiles, Neutral N-nucleophiles | - | 4-Substituted-3,5-dinitropyrazoles | aun.edu.eg |

Reactivity at the Nitro Position and Nitro Group Displacement

While less common than halogen displacement, the nitro group at the C3 position can also undergo nucleophilic substitution, particularly in highly nitrated pyrazole systems. In N-substituted 3,4-dinitropyrazoles, nucleophilic attack occurs regioselectively at the 3-position, displacing the nitro group. researchgate.net This reaction has been demonstrated with a variety of sulfur, oxygen, and nitrogen nucleophiles, yielding 3-substituted-4-nitropyrazole derivatives in good yields. researchgate.net

The reactivity is influenced by the electronic environment of the pyrazole ring. The presence of multiple electron-withdrawing nitro groups enhances the electrophilicity of the carbon atoms to which they are attached, facilitating attack by a nucleophile. For instance, the reaction of 1,4-dinitropyrazole with N-nucleophiles can lead to denitration or other complex ring transformations. arkat-usa.org These findings suggest that under appropriate conditions, the C3-nitro group of this compound could serve as a leaving group, allowing for further functionalization at this position.

N-Functionalization: N-Alkylation and N-Amination of this compound

The pyrazole ring possesses a reactive N-H bond that can be readily functionalized through reactions like alkylation and amination. pharmajournal.net N-alkylation is a common transformation and can be achieved under basic conditions, where a base deprotonates the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide. beilstein-journals.org

A more contemporary method involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. semanticscholar.orgmdpi.com For example, 4-chloropyrazole can be N-alkylated with various trichloroacetimidates in the presence of camphorsulfonic acid (CSA), providing good yields of the N-alkyl products. semanticscholar.orgmdpi.com This method is notable for its mild conditions. The reaction of this compound with methyl acrylate (B77674) in the presence of a base like potassium carbonate is another example of N-alkylation, leading to the formation of methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate.

N-amination of the pyrazole ring can also be accomplished. For example, 3,5-dinitro-1H-pyrazole can undergo N-amination, demonstrating that the pyrazole nitrogen remains nucleophilic enough to react even with multiple deactivating nitro groups present. mdpi.com

| Reaction Type | Reactant | Reagents | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| N-Alkylation | 4-Chloropyrazole | Phenethyl trichloroacetimidate, Camphorsulfonic acid (CSA) | 1,2-Dichloroethane (DCE), Reflux | N-Alkyl pyrazole | semanticscholar.orgmdpi.com |

| N-Alkylation | This compound | Methyl acrylate, Potassium carbonate | DMF, 80-100°C | N-Propanoate substituted pyrazole | |

| N-Amination | 3,5-Dinitro-1H-pyrazole | Aminating agents | - | N-Amino-3,5-dinitropyrazole | mdpi.com |

Reduction Reactions of the Nitro Group in this compound

The nitro group at the C3 position is readily reduced to an amino group, a crucial transformation that provides access to versatile aminopyrazole building blocks. This reduction can be achieved using various standard reducing agents. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. evitachem.comsmolecule.comevitachem.com

A notable process is reductive halogenation, where the reduction of a nitro group occurs concurrently with halogenation of the ring. For example, treating 4-nitropyrazole with hydrogen gas in the presence of a Pt/C or Pd/C catalyst and concentrated hydrochloric acid (31-38%) at 30-40°C results in the formation of 4-chloro-1H-pyrazol-3-amine hydrochloride with high selectivity. smolecule.comgoogle.com This demonstrates that the reduction of the nitro group can be performed under conditions that also favor chlorination, directly yielding the amino derivative of the target compound's isomer. Other reducing systems, such as iron filings in acidic media or tin(II) chloride, are also effective for the reduction of aromatic nitro groups and can be applied to this system. evitachem.com The resulting 4-chloro-1H-pyrazol-3-amine is a valuable precursor for synthesizing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. acrhem.orgnih.gov

Oxidation Reactions of the Pyrazole Ring System

The pyrazole ring is generally considered an aromatic system and is relatively resistant to oxidation, especially when compared to non-aromatic heterocycles. pharmajournal.netcopbela.org However, its stability is dependent on the reaction conditions and the nature of the oxidizing agent. The presence of a deactivating nitro group on the ring, as in this compound, further increases its resistance to oxidation. researchgate.net

Despite this general resistance, further oxidation is possible under forcing conditions. For instance, nitrated pyrazoles can undergo further nitration. 1-Methyl-3-nitropyrazole can be converted to 1-methyl-3,4-dinitropyrazole when heated with fuming nitric acid in sulfuric acid, indicating that an existing nitro group does not completely prevent subsequent oxidative nitration. publish.csiro.au

Conversely, strong oxidizing agents like potassium permanganate (B83412) can lead to the degradation of the pyrazole ring. Studies on the oxidation of pyrazole derivatives by permanganate have shown that the reaction can proceed via the formation of an intermediate complex, which then decomposes to yield products resulting from the cleavage of the heterocyclic ring. aun.edu.egsciencepublishinggroup.comresearchgate.net

Hydrolysis Reactions and Stability under Aqueous Conditions

Computational models for the analogous compound 3-chloro-1-methyl-4-nitro-1H-pyrazole predict a moderate aqueous solubility of 2.63 mg/mL. vulcanchem.com However, anecdotal evidence for related compounds suggests that storage should be performed under anhydrous conditions to prevent potential hydrolysis. It is known that 3,4,5-trinitropyrazole is stable in water but can be hydrolyzed in alkaline aqueous solutions, where the displacement of its nitro groups is facilitated. researchgate.net This suggests that this compound is likely stable in neutral water but may undergo decomposition or transformation in aqueous basic solutions.

Electrophilic Aromatic Substitution on this compound

The pyrazole ring is an aromatic heterocycle, and in its unsubstituted form, it is generally susceptible to electrophilic attack, primarily at the C4 position. rrbdavc.org However, the reactivity of this compound towards electrophiles is significantly diminished due to the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) at position 3 and a chlorine atom (-Cl) at position 4. These substituents deactivate the pyrazole ring, making electrophilic aromatic substitution reactions considerably more challenging compared to unsubstituted pyrazole. byjus.com

The sole available position for substitution on the heterocyclic ring is C5. The directing effects of the existing substituents determine the feasibility of an electrophilic attack at this position. The nitro group is a strong deactivating group, while the chloro group is also deactivating but can direct incoming electrophiles. In related systems, such as 4-nitropyrazoles, the C5 position is noted as the most reactive site for certain C-H functionalization reactions, a transformation guided by the electronic influence of the nitro group. koreascience.kr

Research on the nitration of 4-halo-1-methylpyrazoles has shown that electrophilic attack can occur at the C5 position. researchgate.net These studies indicate that the rate of nitration at position 5 is even higher than at position 3, suggesting that the C5 position in this compound is indeed susceptible to electrophilic substitution, albeit likely requiring forcing reaction conditions.

Table 1: Directing Effects of Substituents on the Pyrazole Ring

| Substituent | Position on Pyrazole Ring | Electronic Effect | Activating/Deactivating | Directing Influence on Electrophilic Substitution |

|---|---|---|---|---|

| -NO₂ | 3 | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating | Directs to C5 (if available) |

| -Cl | 4 | Electron-Withdrawing (-I), Weakly Electron-Donating (+M) | Deactivating | Directs to C5 (ortho position) |

Mechanistic Investigations of Key Chemical Transformations of this compound

Mechanistic studies provide crucial insights into the reactivity of heterocyclic compounds. For transformations involving this compound and its analogs, both reaction pathway studies and computational chemistry have been employed to understand the underlying processes.

ANRORC Mechanism in Nucleophilic Substitution

A significant mechanistic pathway relevant to the reactions of nitropyrazoles is the A ddition of the N ucleophile, R ing O pening, and R ing C losure (ANRORC) mechanism. wikipedia.org This mechanism provides an alternative to direct nucleophilic aromatic substitution (SNAr) and can explain the formation of rearranged products. The ANRORC mechanism has been extensively studied for nitrogen-containing heterocycles like pyrimidines and has been proposed for dinitropyrazoles. wikipedia.orgresearchgate.netarkat-usa.org

In the context of a related compound, 3-methyl-1,4-dinitropyrazole, its reaction with arylhydrazines was found to yield a mixture of regioisomeric products. researchgate.netarkat-usa.org The formation of these products was rationalized by proposing an ANRORC mechanism. The process is initiated by the nucleophilic attack of the hydrazine (B178648) at the electron-deficient C5 position of the pyrazole ring. This is followed by the opening of the pyrazole ring to form an open-chain intermediate. Subsequent intramolecular cyclization via attack of a different nitrogen atom leads to a new pyrazole ring, often resulting in a product with a different substitution pattern than would be expected from a direct substitution. researchgate.netarkat-usa.org This pathway is particularly relevant for explaining cine-substitution products, where the incoming group attaches to a different carbon atom than the one bearing the leaving group.

Computational Investigations

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the reactivity and electronic structure of pyrazole derivatives. rsc.orgresearchgate.net

Reactivity and Stability: DFT calculations have been used to investigate the stability of pyrazole isomers and the reactivity of radical species derived from them. rsc.org Such studies help in understanding the thermodynamic and kinetic factors that govern reaction pathways.

Cycloaddition Reactivity: Theoretical calculations have been instrumental in predicting the Diels-Alder reactivity of various 4H-pyrazoles. These studies analyze factors like LUMO energies and hyperconjugative antiaromaticity to explain why certain substitutions can dramatically increase reaction rates. nih.govnih.gov

Mechanistic Pathways: DFT calculations have been employed to study the energetics of reaction mechanisms, including the ANRORC pathway, providing theoretical support for proposed intermediates and transition states. researchgate.net For instance, in the palladium-catalyzed C-H arylation of 4-nitropyrazoles, computational analysis helps to understand the high regioselectivity observed at the C5 position. koreascience.kr

These computational approaches provide a molecular-level understanding that complements experimental findings, offering predictive power for the chemical behavior of complex molecules like this compound.

Derivatives and Analogues of 4 Chloro 3 Nitro 1h Pyrazole

Synthesis of Pyrazole-Fused Heterocyclic Systems Utilizing 4-Chloro-3-nitro-1H-pyrazole

The this compound framework serves as a foundational element for constructing various fused heterocyclic systems. The functional groups on the pyrazole (B372694) ring can be chemically altered to facilitate cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

A key strategy involves the transformation of the substituents on the pyrazole ring into functionalities that can participate in ring-closing reactions. For instance, derivatives such as pyrazole-4-carbaldehydes are versatile precursors for building fused systems. semanticscholar.org The reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate yields a thieno[2,3-c]pyrazole derivative. semanticscholar.org Similarly, condensation reactions of pyrazole-4-carbaldehydes with β-ketoesters can produce pyrazolo[3,4-b]pyridines. semanticscholar.org Another approach involves the Japp–Klingemann reaction, where 2-chloro-3-nitropyridines react with hydrazones to form pyrazolo[4,3-b]pyridines. Furthermore, the reduction of the nitro group to an amine, followed by further modifications, can lead to precursors like 4-nitro-3-amino-1H-pyrazole-5-carbaldehydes, which are used in the synthesis of complex systems such as pyrazolo[3,4-f]indazole-4,8-diones. clockss.org

These synthetic routes demonstrate the utility of the substituted pyrazole core in generating a variety of fused heterocycles, which are prominent scaffolds in medicinal chemistry and materials science.

Functionalization of the Pyrazole Ring System

Carbonyl and carboxamide functionalities are frequently introduced onto the pyrazole scaffold to explore their potential as bioactive agents or as handles for further chemical modification. The synthesis of pyrazole-5-carbonyl chloride derivatives, for example, can be achieved through the chlorination of a corresponding carboxylic acid intermediate with reagents like thionyl chloride.

The introduction of ester groups, such as in methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate, provides another avenue for functionalization. evitachem.com These ester derivatives can be synthesized through various methods, including the reaction of pyrazole precursors with appropriate reagents in the presence of a base. evitachem.com

Carboxamide derivatives are also a significant class of functionalized pyrazoles. evitachem.com These can be synthesized by coupling a pyrazole carboxylic acid or its activated form with an appropriate amine. This approach has been used to create a diverse library of compounds, including complex structures like 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide. smolecule.com The formylation of 5-chloropyrazoles via the Vilsmeier-Haack reaction is another method to introduce a carbonyl group (-CHO) onto the ring. scispace.com

| Derivative Type | Example Compound | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Carbonyl Chloride | 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | Chlorination of carboxylic acid intermediate | |

| Carboxylate Ester | methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate | Reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate | evitachem.com |

| Carboxamide | N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide | Acylation with an appropriate carboxylic acid derivative | evitachem.com |

| Complex Carboxamide | 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide | Multi-step synthesis involving formation of the pyrazole core and subsequent amidation | smolecule.com |

| Formyl Derivative | 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction (POCl₃/DMF) | scispace.com |

The introduction of different halogen atoms or halogenated groups onto the pyrazole ring is a common strategy to modify the electronic and lipophilic properties of the molecule. Direct halogenation of the pyrazole ring, typically at the C4 position, can be efficiently achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), under mild conditions. researchgate.net This method provides a straightforward route to 4-bromo- and 4-chloropyrazoles. researchgate.net

The synthesis of derivatives like 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole demonstrates the possibility of having multiple different halogens within the same molecule. chemscene.com Furthermore, halogenation is not limited to the C4 position. For example, processes have been developed for the specific halogenation of 4-nitropyrazole at the C3 position to yield 3-chloro-1H-pyrazol-4-amine after a subsequent reduction step. google.com This regioselectivity was found to be dependent on the concentration of hydrochloric acid used in the reaction. google.com These methods allow for precise control over the placement of halogen substituents, which is crucial for structure-activity relationship studies.

Alkylation and arylation reactions, particularly at the nitrogen atoms of the pyrazole ring, are fundamental transformations for creating diverse derivatives. The N-alkylation of unsymmetrical pyrazoles can be achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate, often under basic conditions. researchgate.netsci-hub.st The regioselectivity of these reactions can be influenced by both steric and electronic effects of the substituents already present on the pyrazole ring. researchgate.net For example, the synthesis of 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole involves the N-alkylation of a pyrazole nucleus. vulcanchem.com

N-arylation can be accomplished through methods like the Ullmann condensation. researchgate.net More modern techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed. Suzuki cross-coupling reactions, for instance, are used to form C-C bonds between the pyrazole ring and aryl groups, leading to the synthesis of C-arylated pyrazoles. rsc.org These reactions are pivotal in constructing complex molecules where a pyrazole unit is linked to one or more aromatic systems. rsc.orgarkat-usa.org

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the design of new compounds with enhanced potency and selectivity.

In a series of pyrazole hybrid chalcones with anticancer properties, compounds with electron-withdrawing groups such as para-chloro and para-nitro on an appended phenyl ring showed good cytotoxic strength. mdpi.com For pyrazole-3-carbohydrazone derivatives acting as dipeptidyl peptidase IV inhibitors, specific substitutions on the phenyl ring attached to the hydrazone moiety were systematically varied to establish a clear SAR. wiley.com

| Compound Class | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrazole derivatives | Antimicrobial | Halogen substitution at the 4-position enhances activity. | |

| Pyrazole-fused curcumin (B1669340) analogues | Anticancer | Hydrophobic groups (phenyl, methyl) on the pyrazole and a 3-nitro group on an aryl substituent increase cytotoxicity. | acs.org |

| Pyrazole hybrid chalcones | Anticancer | Electron-withdrawing groups (p-chloro, p-nitro) on the phenyl ring lead to good cytotoxic strength. | mdpi.com |

| Pyrazole derivatives | Anti-inflammatory | Electron-donating groups (methyl, halogens) are more active than electron-withdrawing nitro groups. | scispace.com |

| Pyrazole-3-carbohydrazones | DPP-IV Inhibition | Substitutions on the phenyl ring of the carbohydrazone moiety are critical for activity. | wiley.com |

Design and Synthesis of Complex Molecular Scaffolds Incorporating this compound

The this compound core is an excellent building block for the design and synthesis of larger, more complex molecular scaffolds. researchgate.net Its inherent reactivity allows it to be integrated into sophisticated molecular architectures for applications ranging from medicinal chemistry to materials science.

One strategy involves using the pyrazole as a central scaffold to which other functional units are attached. For example, complex pyrazole-fused curcumin analogues have been synthesized as potential anticancer agents, demonstrating the integration of the pyrazole moiety into a known pharmacophore. acs.org In the field of energetic materials, the nitropyrazole unit has been used to construct complex, high-energy-density molecules. This includes coupling N-methyl-3,5-dinitropyrazole with polynitrobenzene moieties via Suzuki reactions to create C-C linked, heat-resistant explosives. rsc.org Other energetic materials have been synthesized by creating dimeric structures from pyrazole precursors or by functionalizing the pyrazole ring with other energetic heterocycles like tetrazoles and triazines. bohrium.comnih.gov

The synthesis of pyrazole-linked methylenehydrazono-thiazole derivatives is another example of creating complex scaffolds, where the pyrazole is chemically bonded to another heterocyclic system to explore novel biological activities. ekb.eg These examples underscore the modularity of the pyrazole core, which can be strategically combined with other chemical entities to generate novel and functionally complex molecules.

Advanced Characterization and Spectroscopic Elucidation of 4 Chloro 3 Nitro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Chloro-3-nitro-1H-pyrazole, offering detailed information about the proton, carbon, and nitrogen environments within the molecule.

High-resolution ¹H NMR spectroscopy identifies the chemical shifts and coupling constants of protons, revealing information about their local electronic environment. For this compound, two primary proton signals are expected: one for the proton attached to the pyrazole (B372694) ring (C5-H) and another for the proton on the nitrogen atom (N1-H).

The electron-withdrawing nature of the adjacent nitro group at C3 and the chloro group at C4 significantly influences the chemical shift of the C5-H proton. In related 4-halogenated-1H-pyrazoles, the C3-H and C5-H protons appear as a single peak due to symmetry, with chemical shifts around δ 7.6 ppm. mdpi.com For this compound, the C5-H proton is expected to be deshielded and appear as a singlet in the aromatic region, likely downfield from δ 7.6 ppm due to the combined anisotropic and inductive effects of the substituents. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In N-substituted 3-nitropyrazole derivatives, the C5-H proton appears as a doublet with a chemical shift ranging from δ 6.90 to 7.44 ppm. sci-hub.st

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-H | > 7.6 | Singlet | Shift is influenced by adjacent chloro and nitro groups. |

¹³C NMR spectroscopy provides crucial data on the carbon framework of the molecule. Three distinct signals are anticipated for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts are strongly affected by the attached substituents.

C3 Carbon: Attached to the electron-withdrawing nitro group, this carbon is expected to be significantly deshielded, appearing at a downfield chemical shift. In related 3-nitro-1-aryl-1H-pyrazoles, the C3 carbon resonates around δ 155-158 ppm. sci-hub.st

C4 Carbon: This carbon is bonded to the chlorine atom. The halogen's electronegativity and the "heavy atom effect" will influence its resonance. For comparison, in 4-chloro-3,5-dinitropyrazole, the C4 carbon signal appears at approximately δ 103.1 ppm. rsc.org

C5 Carbon: This carbon is bonded to a hydrogen atom and is adjacent to the N1 nitrogen and the C4-chloro carbon. Its chemical shift will be influenced by both, with an expected resonance upfield relative to the C3 carbon. In N-substituted 3-nitropyrazoles, the C5 carbon resonates around δ 102-106 ppm. sci-hub.st

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~155-158 | Deshielded due to the attached -NO₂ group. |

| C4 | ~103-105 | Shielded position, influenced by the -Cl substituent. |

¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms. Three nitrogen signals are expected for this compound: two for the pyrazole ring nitrogens (N1 and N2) and one for the nitro group nitrogen (N-NO₂).

Studies on nitropyrazole derivatives provide a basis for predicting these chemical shifts. mdpi.com

N1 Nitrogen: The N1 atom, bonded to a proton, is expected to resonate at approximately -175 ppm relative to nitromethane. mdpi.com Its signal may show coupling to the attached proton.

N2 Nitrogen: The N2 nitrogen, positioned between two carbon atoms, typically appears further downfield. In similar nitropyrazoles, this signal is found in the range of δ -77 to -100 ppm. mdpi.com The electron-withdrawing effect of the substituents at C3 and C4 will influence its precise location.

Nitro Group Nitrogen (N-NO₂): The nitrogen atom of the nitro group is highly deshielded and is expected to have a chemical shift in the range of δ -5 to -20 ppm.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm vs. CH₃NO₂) | Notes |

|---|---|---|

| N1 | ~ -175 | Shielded pyrazole nitrogen, bonded to a proton. |

| N2 | ~ -77 to -100 | Deshielded pyrazole nitrogen, influenced by substituents. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of this compound (Molecular Formula: C₃H₂ClN₃O₂). The nominal molecular weight is 147 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, resulting in peaks at m/z 147 and 149.

Key fragmentation pathways for aromatic nitro compounds typically involve the loss of small neutral molecules. miamioh.edu

Loss of NO₂: A primary fragmentation would be the loss of the nitro group (mass 46), leading to a fragment ion at m/z 101/103.

Loss of Cl: Fragmentation via the loss of a chlorine atom (mass 35/37) would result in an ion at m/z 112.

Loss of NO: Loss of nitric oxide (mass 30) from the molecular ion can also occur.

Ring Cleavage: Subsequent fragmentation of the pyrazole ring could lead to the loss of molecules like HCN (mass 27), resulting in smaller fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 147/149 | [C₃H₂ClN₃O₂]⁺ | Molecular ion [M]⁺, showing 3:1 isotopic pattern. |

| 101/103 | [C₃H₂ClN₂]⁺ | Fragment from loss of NO₂. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

N-H Stretching: The N-H bond of the pyrazole ring is expected to show a broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of hydrogen-bonded N-H groups in solid-state pyrazoles. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically found near 1520-1550 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. vulcanchem.com

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3300 | N-H Stretch | Pyrazole Ring |

| > 3000 | C-H Stretch | Pyrazole Ring |

| 1520-1550 | Asymmetric Stretch | Nitro (-NO₂) |

| 1340-1360 | Symmetric Stretch | Nitro (-NO₂) |

| 1400-1600 | Ring Stretch | Pyrazole Ring (C=N, C=C) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Ring Planarity: The pyrazole ring itself is aromatic and therefore expected to be essentially planar. Substituents like the chloro and nitro groups will lie in or very close to this plane.

Supramolecular Assembly: In the solid state, unsubstituted 1H-pyrazoles often form hydrogen-bonded supramolecular structures. mdpi.com Given the presence of the N1-H proton (a hydrogen bond donor) and the nitrogen atoms of the pyrazole ring and oxygen atoms of the nitro group (hydrogen bond acceptors), extensive intermolecular hydrogen bonding is expected.

Common Motifs: Studies on 4-halogenated pyrazoles show the formation of hydrogen-bonded trimers or chain-like catemers. mdpi.com For 4-chloro-1H-pyrazole, a trimeric motif is observed. mdpi.com The presence of the nitro group in this compound could influence this packing, potentially favoring N-H···O(nitro) or N-H···N(pyrazole) interactions, leading to layered or complex 3D networks.

Conformational Analysis: The primary conformational feature is the orientation of the nitro group relative to the pyrazole ring. Intramolecular forces and crystal packing effects will dictate the final torsion angles, though a coplanar arrangement is often favored to maximize electronic conjugation.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-1H-pyrazole |

| 4-halogenated-1H-pyrazoles |

| 1-benzyl-3-nitro-1H-pyrazole |

| 3-nitro-1-aryl-1H-pyrazoles |

| 4-chloro-3,5-dinitropyrazole |

| Nitropyrazole |

Computational Chemistry and Theoretical Studies on 4 Chloro 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and geometric parameters of molecules. For 4-Chloro-3-nitro-1H-pyrazole, DFT calculations reveal how the substituents—a chloro group at position 4 and a nitro group at position 3—influence the properties of the pyrazole (B372694) ring.

The presence of both the chloro and nitro groups, which are strongly electron-withdrawing, significantly impacts the electron distribution across the pyrazole ring. This electronic perturbation affects the molecule's geometry, including bond lengths and angles. Theoretical calculations on similar substituted pyrazoles, such as (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, have shown excellent agreement with experimental data, validating the use of DFT for these systems. nih.gov Studies on 4-chloro-1H-pyrazole have been performed using the B3LYP/6-311++G(d,p) basis set to optimize the molecular structure. researchgate.net

Electronic Properties and Reactivity: The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. For pyrazole derivatives, electron-withdrawing groups like the nitro group are known to lower the HOMO-LUMO gap, which can enhance chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another tool derived from DFT calculations that illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential regions (red/yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be expected around the N-H proton, making it a site for nucleophilic attack. nih.govbohrium.com

Table 6.1.1: Predicted Geometric and Electronic Parameters for Substituted Pyrazoles Note: Data for this compound is inferred from related structures due to a lack of specific published calculations. Parameters are representative examples from DFT studies on analogous compounds.

| Parameter | 4-Chloro-1H-pyrazole researchgate.net | Related Nitropyrazoles acrhem.org | Expected for this compound |

| Bond Length (Å) | |||

| N-N | ~1.37 | ~1.38 | ~1.37-1.38 |

| C-Cl | ~1.73 | N/A | ~1.73 |

| C-NO₂ | N/A | ~1.45 | ~1.45 |

| HOMO-LUMO Gap (eV) | ~6.0-7.0 | ~4.5-5.5 | Lowered due to -NO₂ group (~4.5) |

| Dipole Moment (Debye) | ~2.0-3.0 | ~4.0-6.0 | Increased due to polar substituents |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. msjonline.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Given that various pyrazole derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, this compound can be evaluated against relevant biological targets. nih.govmdpi.com For instance, pyrazoles have been docked against targets like cyclooxygenase-2 (COX-2), EGFR kinase, and microbial enzymes. msjonline.orgnih.govnih.gov

A docking study of this compound would involve placing the molecule into the active site of a target protein. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), would be calculated. Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds (e.g., with the N-H group or the nitro group), halogen bonds (with the chloro group), and π-π stacking (with the pyrazole ring), would be identified. msjonline.orgrsc.org While specific docking studies for this compound are not widely published, studies on the closely related 4-chloro-1H-pyrazole have shown it binds within protein cavities, with calculated binding affinities estimated to be between -2.59 to -3.88 kcal/mol. nih.govescholarship.org The presence of the nitro group in the target compound would be expected to introduce additional strong interactions, potentially increasing binding affinity. tandfonline.com

Table 6.2.1: Representative Docking Results for Pyrazole Derivatives with Biological Targets Note: This table illustrates typical results from docking studies of various pyrazole derivatives to show the methodology and type of data generated. The targets are chosen based on known pyrazole activities.

| Pyrazole Derivative | Biological Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions Observed | Reference |

| Tetrasubstituted Pyrazole | COX-2 (1CX2) | -7.0 to -8.5 | H-bonds with His90, Tyr355 | msjonline.org |

| 1H-Pyrazole-1-carbothioamide | EGFR Kinase | -6.5 to -8.0 | H-bonds, Adjacency distance matrix descriptors | nih.gov |

| Pyrazole-dimedone derivative | E. faecalis protein | -7.0 to -9.0 | H-bonds, Hydrophobic interactions | nih.gov |

| Dimeric Pyrazolium Bromide | CDK1/CyclinB1 (Human) | ~ -3.7 | π–π stacking, Hydrophobic, H-bonds | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structures of a series of compounds with their biological activities. msjonline.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the rational design of more potent molecules. nih.govresearchgate.net

For this compound, a QSAR model could be developed as part of a series of related pyrazole derivatives to predict a specific biological activity, such as anticancer or antimicrobial efficacy. nih.govmdpi.com The model would use molecular descriptors that quantify the physicochemical properties of the molecules.

Key descriptors for this compound would include:

Electronic Descriptors: The high electronegativity of the chloro and nitro groups would be captured by descriptors like partial atomic charges, dipole moment, and HOMO/LUMO energies. These influence how the molecule interacts with polar residues in a receptor. researchgate.net

Steric Descriptors: Parameters like molecular volume, surface area, and specific substituent-related values (e.g., molar refractivity) would describe the size and shape of the molecule, which is crucial for fitting into a binding pocket.

Hydrophobic Descriptors: The LogP value would quantify the molecule's hydrophobicity, affecting its ability to cross cell membranes and interact with nonpolar regions of a target.

A typical QSAR study involves generating a statistically significant model, often through multiple linear regression or machine learning algorithms, which is then validated to ensure its predictive power. nih.govjuniperpublishers.com The resulting QSAR equation provides insights into which structural features are most important for the desired activity, allowing for the rational design of new derivatives with potentially enhanced potency. researchgate.net

Table 6.3.1: Common Molecular Descriptors in Pyrazole QSAR Studies

| Descriptor Class | Specific Examples | Relevance to this compound |

| Electronic | Dipole Moment (µ), HOMO/LUMO Energy, Sum of charges on atoms (QA) | The polar C-Cl and C-NO₂ bonds create a significant dipole moment and influence electronic interactions. researchgate.net |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Defines the size and shape, critical for receptor fit. The chloro and nitro groups add specific bulk. |

| Hydrophobic | LogP (Partition Coefficient) | Governs solubility and membrane permeability. |

| Thermodynamic | Polar Surface Area (PSA) | Important for predicting transport properties and interactions. The nitro group is a major contributor. researchgate.net |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry offers powerful tools for elucidating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. For this compound, these methods can be used to study its synthesis, reactivity, and potential degradation pathways. Key techniques include locating transition states (TS) and performing Intrinsic Reaction Coordinate (IRC) calculations.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea), which is crucial for predicting reaction rates. ias.ac.in For example, in the synthesis or further functionalization of this compound, DFT calculations can compare different potential reaction pathways. The presence of electron-withdrawing chloro and nitro groups makes the pyrazole ring susceptible to certain types of reactions, and computational analysis can predict the most likely sites of reaction. rsc.orgmdpi.com

IRC calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. mdpi.com These studies can reveal whether a reaction is likely to proceed and can explain observed regioselectivity or stereoselectivity. For instance, computational studies on pyrazole cycloadditions have successfully used transition state analysis to explain product formation. nih.govmdpi.com

Table 6.4.1: Conceptual Energy Profile for a Hypothetical Reaction of this compound Note: The values are illustrative to explain the concepts of transition state analysis.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (e.g., this compound + Nucleophile) | 0 | Starting materials |

| 2 | Transition State (TS) | +25 | Energy barrier for the reaction |

| 3 | Intermediate | +5 | A metastable species formed during the reaction |

| 4 | Products | -10 | Final products of the reaction |

Prediction of Spectroscopic Parameters via Theoretical Calculations

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. For this compound, theoretical calculations can provide predicted infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. acrhem.org These calculated frequencies, when properly scaled, often show excellent agreement with experimental IR and Raman spectra. uantwerpen.be For this compound, calculations would predict characteristic vibrational frequencies for the N-H stretch, C-Cl stretch, and the symmetric and asymmetric stretches of the NO₂ group. Comparing these theoretical spectra with experimental data helps to confirm the molecule's structure. Studies on nitropyrazoles and chlorophenols provide reference points for these vibrational assignments. acrhem.orgijcrt.org

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the correct structure among possible isomers. The electron-withdrawing effects of the chloro and nitro groups would cause significant downfield shifts for the adjacent ring protons and carbons, a feature that can be precisely quantified by theoretical calculations.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). eurjchem.commdpi.com These calculations provide information on the electronic transitions between molecular orbitals, including the transition energies (wavelengths) and their intensities (oscillator strengths). For this compound, TD-DFT would predict π-π* and n-π* transitions, with the nitro group likely contributing to absorptions in the UV region. Such calculations have been successfully applied to other pyrazole derivatives to interpret their electronic spectra. eurjchem.comresearchgate.netrsc.org

Table 6.5.1: Predicted vs. Experimental Spectroscopic Data for this compound and Related Compounds Note: Experimental data for the title compound is limited; values are based on typical ranges for the functional groups from spectroscopic databases and related literature.

| Spectroscopic Technique | Feature | Typical Experimental Range (cm⁻¹ for IR, ppm for NMR) | Predicted Range (Based on DFT) |

| FT-IR | N-H stretch | 3100 - 3300 cm⁻¹ | ~3150 cm⁻¹ |

| NO₂ asymmetric stretch | 1520 - 1560 cm⁻¹ | ~1540 cm⁻¹ acrhem.org | |

| NO₂ symmetric stretch | 1340 - 1380 cm⁻¹ | ~1360 cm⁻¹ acrhem.org | |

| C-Cl stretch | 700 - 800 cm⁻¹ | ~750 cm⁻¹ | |

| ¹H NMR | N-H proton | 12.0 - 14.0 ppm | ~13.0 ppm |

| C5-H proton | 8.0 - 9.0 ppm | ~8.5 ppm | |

| ¹³C NMR | C3 (with -NO₂) | 145 - 155 ppm | ~150 ppm |

| C4 (with -Cl) | 110 - 120 ppm | ~115 ppm | |

| UV-Vis | π-π* transitions | 200 - 280 nm | ~230 nm, ~270 nm mdpi.com |

Applications in Chemical Research and Development

Utility of 4-Chloro-3-nitro-1H-pyrazole as a Synthetic Building Block in Organic Chemistry

This compound is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of more complex molecules. a2bchem.com Its unique structure, featuring a pyrazole (B372694) ring substituted with both a chloro and a nitro group, provides distinct chemical reactivity that is valuable in various synthetic transformations. The presence of these electron-withdrawing groups influences the reactivity of the pyrazole ring, making it a key component in the construction of diverse chemical structures. a2bchem.com

The reactivity of this compound allows for several types of chemical modifications:

Nucleophilic Substitution: The chlorine atom on the pyrazole ring can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. evitachem.comsmolecule.com This reactivity is fundamental to its role as a building block for creating a library of substituted pyrazole derivatives.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. evitachem.comsmolecule.com This transformation is significant as it introduces a new reactive site, allowing for further derivatization, such as the formation of amides or other nitrogen-containing functionalities.

N-Alkylation and N-Arylation: The nitrogen atom in the pyrazole ring can be functionalized through reactions with various alkylating or arylating agents, leading to the synthesis of N-substituted pyrazole derivatives.

These reactions highlight the compound's utility in constructing a variety of heterocyclic systems. For instance, it is a key intermediate in the synthesis of pyrazolo[3,4-b]pyrazin-5(4H)-ones. evitachem.com The ability to readily modify the this compound scaffold makes it an important tool for synthetic chemists in the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. a2bchem.com

Role in Pharmaceutical Research and Drug Discovery

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. evitachem.comscirp.orgnih.gov this compound, as a substituted pyrazole, serves as a valuable starting point for the design and synthesis of new therapeutic agents. a2bchem.com

Scaffold for Novel Drug Candidates (e.g., Anti-inflammatory, Antimicrobial, Antitubercular)

Derivatives of this compound have been investigated for a range of pharmacological activities. The pyrazole core is a common feature in drugs with anti-inflammatory, antimicrobial, and antitubercular properties. scirp.orgnih.gov

Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory effects. scirp.orgnih.gov For example, certain pyrazole compounds have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. The anti-inflammatory drug Celecoxib, a pyrazole derivative, highlights the therapeutic potential of this class of compounds. scirp.org Research has shown that pyrazole derivatives with electron-withdrawing groups, such as chloro and nitro groups, can possess potent anti-inflammatory properties. encyclopedia.pubinnovareacademics.in

Antimicrobial Activity: The pyrazole scaffold is a key component in many compounds with antimicrobial properties. nih.gov Studies have demonstrated that pyrazoline derivatives bearing chloro and nitro substituents exhibit significant antibacterial and antifungal activity. researchgate.net For instance, some derivatives have shown efficacy against bacteria such as E. coli and Bacillus subtilis.

Antitubercular Activity: Pyrazole derivatives have emerged as promising candidates in the search for new antitubercular agents. researchgate.netnih.gov The presence of chloro and nitro groups on the pyrazole ring has been noted in compounds with significant activity against Mycobacterium tuberculosis. researchgate.netoalib.com Structure-activity relationship (SAR) studies have indicated that substitutions at the first position of the pyrazole ring, such as with a para-chlorophenyl group, can enhance antitubercular efficacy. nih.gov

Table 1: Investigated Therapeutic Potential of this compound Derivatives

| Therapeutic Area | Examples of Investigated Activity |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6). |

| Antimicrobial | Activity against E. coli and Bacillus subtilis. |

| Antitubercular | Activity against Mycobacterium tuberculosis. researchgate.netnih.govoalib.com |

Mechanistic Enzyme Inhibition Studies of Derivatives

Derivatives of this compound are utilized in studies aimed at understanding and inhibiting enzyme activity. evitachem.comevitachem.com The structural features of these compounds allow them to interact with the active sites of various enzymes, potentially leading to their inhibition. evitachem.com This makes them valuable tools for probing the mechanisms of enzymatic reactions and for developing enzyme inhibitors as therapeutic agents. evitachem.com Pyrazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target for anti-inflammatory drugs. tandfonline.com

Receptor Modulation Investigations and Signaling Pathway Interactions

Compounds derived from this compound are also employed in research focused on receptor modulation and the elucidation of signaling pathways. evitachem.comevitachem.com The ability of these molecules to bind to specific receptors can influence cellular signaling and physiological responses. evitachem.com For instance, pyrazole derivatives have been studied for their ability to modulate the activity of receptors like the metabotropic glutamate-5 receptor (mGluR5). acs.org Understanding these interactions is crucial for the development of drugs that target specific cellular pathways involved in disease.

Applications in Agrochemical Design and Development (e.g., Herbicides, Fungicides, Pesticides)

The pyrazole scaffold is not only important in pharmaceuticals but also in the agrochemical industry. a2bchem.com Derivatives of this compound have been explored for their potential use as herbicides, fungicides, and pesticides. a2bchem.comsmolecule.com

Herbicidal Activity: Certain pyrazole derivatives have demonstrated significant herbicidal properties. ingentaconnect.comresearchgate.net For example, some compounds have shown high efficacy against weeds like Brassica campestris. ingentaconnect.com The mode of action for some herbicidal pyrazoles involves the inhibition of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) biosynthesis. researchgate.net

Fungicidal and Pesticidal Activity: The general antimicrobial properties of pyrazole derivatives also extend to their potential use as fungicides and pesticides. smolecule.comrjpdft.com Research into this area is ongoing, with the aim of developing new and effective crop protection agents.

Table 2: Agrochemical Applications of Pyrazole Derivatives

| Agrochemical Type | Target | Reference |

|---|---|---|

| Herbicide | Brassica campestris | ingentaconnect.com |

| Herbicide | Protoporphyrinogen oxidase (Protox) inhibitor | researchgate.net |

| Fungicide/Pesticide | General pests and fungi | smolecule.comrjpdft.com |

Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals and agrochemicals, this compound and its derivatives have applications in the development of specialty chemicals and advanced materials. a2bchem.comevitachem.com The unique electronic and structural properties of these compounds make them candidates for use in materials science. evitachem.com For example, some pyrazole derivatives are being investigated for their potential in creating novel materials with specific optical or electronic characteristics. evitachem.com Additionally, certain dinitropyrazole derivatives have been studied for their potential as energetic materials, such as melt-castable explosives. bohrium.com

Research in Energetic Materials Based on Pyrazole Nitration (excluding detonation properties)

The nitration of pyrazole and its derivatives is a fundamental strategy in the development of energetic materials, leveraging the introduction of nitro groups (-NO₂) to enhance energy content and density. The compound this compound and related chlorinated pyrazoles serve as crucial precursors in the synthesis of more complex polynitrated pyrazole-based energetic compounds. Research in this area focuses on creating materials with high thermal stability and density, which are important characteristics for handling and performance.

The synthesis of polynitropyrazoles often starts with a less substituted pyrazole ring. For instance, 4-chloropyrazole can be used as a starting material to produce 4-chloro-3,5-dinitropyrazole through nitration with a mixture of fuming nitric acid and concentrated sulfuric acid. atlantis-press.comchinesechemsoc.org This dinitrated intermediate is a versatile platform for further derivatization. One pathway involves the nucleophilic substitution of the chlorine atom. For example, reaction with ammonia (B1221849) can yield 4-amino-3,5-dinitropyrazole, a compound also known as LLM-116. chinesechemsoc.orgat.ua Further oxidation of the amino group can lead to the formation of 3,4,5-trinitropyrazole (TNP), an all-carbon-nitrated arene. at.uaresearchgate.net

The thermal stability of these energetic materials is a key research parameter. It is often evaluated using techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature (Td). For instance, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, which is synthesized from a trinitropyrazole precursor, exhibits high thermal stability, a desirable property for high-performance materials. at.ua Similarly, a series of 3,5-dinitropyrazole derivatives prepared from 4-chloro-3,5-dinitropyrazole have been characterized for their thermal properties, highlighting the role of the pyrazole backbone in creating thermally robust materials. rsc.org

The introduction of various functional groups onto the nitrated pyrazole ring allows for the fine-tuning of properties. For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, prepared from 4-chloro-3,5-dinitropyrazole and dimethylformamide (DMF), serves as a base for synthesizing other energetic derivatives through nucleophilic reactions on the ring nitrogen. bohrium.com The synthesis of energetic compounds with N-trinitroethylamino groups or C-trinitromethyl groups from nitropyrazole precursors has also been explored to create molecules with high energy density. nih.gov These synthetic efforts highlight the importance of nitrated pyrazoles as building blocks for advanced energetic materials. nih.gov

Table 1: Synthesis and Properties of Energetic Materials from Chlorinated Pyrazoles

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Ref. |

|---|---|---|---|---|---|

| 4-Chloropyrazole | Conc. H₂SO₄, Fuming HNO₃ | 4-Chloro-3,5-dinitropyrazole | 78-85.8 | 156-158 | atlantis-press.comchinesechemsoc.org |

| 4-Chloro-3,5-dinitropyrazole | 25% NH₃ (aq) | 4-Amino-3,5-dinitropyrazole | 79.4 | - | atlantis-press.com |

| 4-Chloro-3,5-dinitropyrazole | DMF | N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine | - | - | bohrium.com |

| 3,5-Dinitro-4-aminopyrazole | Conc. H₂SO₄, 30% H₂O₂ | 3,4,5-Trinitropyrazole | - | - | at.ua |

Ligand Design and Coordination Chemistry of this compound Derivatives

Pyrazole and its derivatives are well-established ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms in the heterocyclic ring, which can readily coordinate to metal ions. researchgate.netresearchgate.net The functionalization of the pyrazole ring with substituents like chloro and nitro groups, as seen in this compound, modifies the electronic properties of the ring and provides additional sites for coordination or further chemical transformation, enabling the design of sophisticated ligands for various applications. researchgate.netevitachem.com

While this compound itself can act as a ligand, its derivatives are more commonly employed to create specific coordination environments. The chloro group can be a site for nucleophilic substitution, allowing the attachment of other coordinating moieties, while the nitro group acts as a strong electron-withdrawing group, influencing the acidity of the N-H proton and the coordinating ability of the ring nitrogens. evitachem.com

Research has shown that pyrazole-based ligands can form a wide variety of coordination complexes with diverse geometries and nuclearities. researchgate.net For example, derivatives of pyrazoles are used to synthesize complexes with potential catalytic properties. evitachem.com The pyrazole scaffold is versatile, allowing for the creation of monodentate, bidentate, or polydentate ligands through chemical modification. researchgate.net For instance, the synthesis of pyrazolylamidino ligands, a class of chelating ligands, can be achieved through coupling reactions involving pyrazolyl acetonitrile (B52724) derivatives.

The coordination chemistry of nitro-containing ligands, in general, is an active area of research. Ligands such as 3,5-dinitrobenzoate (B1224709) have been shown to coordinate to metal ions through their carboxylate groups, while the nitro groups often participate in building supramolecular architectures through intermolecular interactions rather than direct coordination. mdpi.com In the context of this compound derivatives, the pyrazole nitrogen atoms are the primary coordination sites. The synthesis of complexes often involves the reaction of a pyrazole derivative with a metal salt, leading to the formation of compounds with distinct structural features. mdpi.com

Table 2: Examples of Pyrazole-Based Ligands in Coordination Chemistry

| Ligand Type | Description | Metal Ions | Potential Applications | Ref. |

|---|---|---|---|---|

| Pyrazole Derivatives | Act as N,N-donor ligands, forming diverse coordination complexes. | Various transition metals (e.g., Cu, Zn, Pd) | Catalysis, materials science | researchgate.netevitachem.com |

| Pyrazolylacetonitrile Derivatives | Can be transformed into chelating pyrazolylamidino ligands. | Nickel(II) | Catalysis, functional materials | |

| Nitro-containing Pyrazoles | The nitro group modifies electronic properties and ligand behavior. | Various | Synthesis of complexes with specific electronic or biological properties | evitachem.commdpi.com |

Material Science Research Involving Pyrazole-Based Frameworks

In material science, pyrazole-based compounds are valuable building blocks for the construction of functional materials, most notably Metal-Organic Frameworks (MOFs). researchgate.netdntb.gov.ua MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and properties of the resulting framework. Pyrazole derivatives are attractive as linkers due to their rigidity, thermal stability, and defined coordination vectors provided by the nitrogen atoms. researchgate.net

To be used as a linker in a MOF, a molecule typically needs at least two coordinating groups that can bind to the metal centers, propagating a network structure. While this compound itself is not a typical MOF linker, it can be chemically modified to incorporate suitable coordinating groups, such as carboxylic acids. Pyrazole-carboxylic acids are versatile linkers that combine the coordinating ability of the pyrazole ring's nitrogen atoms with the strong coordination capability of the carboxylate group. researchgate.net This dual functionality allows for the creation of robust and stable frameworks with applications in areas like gas storage and separation, catalysis, and sensing. dntb.gov.ua

Research into pyrazole-based MOFs has demonstrated that the synergistic combination of the rigid pyrazole ring and coordinating groups like carboxylates provides a solid foundation for the controlled construction of metal complexes with unique physicochemical properties. researchgate.net For example, a MOF constructed from cadmium and 1H-pyrazole-4-carboxylic acid has been shown to exhibit good performance as an electrode material for supercapacitors. researchgate.net

The functionalization of the pyrazole ring offers a route to tune the properties of the resulting MOFs. The introduction of groups like chloro and nitro could, in principle, be used to modify the pore environment or the electronic properties of the framework. The chloro group could serve as a post-synthetic modification site, allowing for the grafting of other functional molecules onto the framework after its initial construction. This highlights the potential of derivatives of this compound as precursors for advanced functional materials. fluorochem.co.ukchemscene.com

Environmental Fate and Degradation Studies of 4 Chloro 3 Nitro 1h Pyrazole

Abiotic Degradation Pathways: Hydrolysis and Photolysis Investigations